8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-butan-2-yl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-7-8(2)19-9(3)10(4)20-11-12(16-14(19)20)17(5)15(22)18(6)13(11)21/h8H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQDGPQWJQVERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several steps, typically starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild reaction conditions, often using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other imidazole derivatives, such as imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine. These compounds share a similar core structure but differ in their substituents and overall molecular configuration.
Biological Activity
8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound of the imidazole family. Its unique structure and functional groups make it a subject of interest in various biological studies. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 6-butan-2-yl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione. It features a sec-butyl group and multiple methyl groups attached to an imidazole ring. The molecular formula is with a molecular weight of approximately 305.36 g/mol.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological activities:
- Antidepressant Effects : A study evaluated derivatives of imidazo[2,1-f]purine compounds for their affinity to serotonin receptors (5-HT1A and 5-HT7). One derivative demonstrated potential antidepressant activity in animal models (forced swim test), showing effects greater than those of the standard anxiolytic drug diazepam .
- Phosphodiesterase Inhibition : The compound has been assessed for its ability to inhibit phosphodiesterases (PDE4B and PDE10A). These enzymes play crucial roles in cellular signaling pathways related to mood regulation and cognitive functions. The derivatives displayed varying degrees of inhibitory activity against these enzymes .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Serotonin Receptor Binding : The compound's structural features allow it to bind effectively to serotonin receptors, influencing neurotransmitter dynamics and potentially alleviating symptoms of depression and anxiety.
- Enzyme Modulation : By inhibiting phosphodiesterases, the compound can enhance cyclic nucleotide signaling pathways that are often dysregulated in mood disorders.
Study on Antidepressant Activity
In a pharmacological study published in PubMed, researchers synthesized various derivatives based on the core structure of 8-(sec-butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. Among these derivatives tested for antidepressant properties in mice models showed promising results. The most effective compound exhibited significant reductions in immobility time during the forced swim test compared to control groups .
Enzyme Inhibition Assays
Another research effort focused on assessing the inhibitory effects on phosphodiesterase enzymes. The study utilized micellar electrokinetic chromatography (MEKC) to determine lipophilicity and metabolic stability. Results indicated that certain derivatives had a selective inhibition profile for PDE4B over other phosphodiesterases tested, suggesting potential therapeutic applications in treating conditions like depression and anxiety through modulation of cyclic AMP levels .
Comparative Analysis with Similar Compounds
The biological activities of 8-(sec-butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other imidazole derivatives:
Q & A
Basic: What are the standard synthesis protocols for 8-(sec-butyl)-1,3,6,7-tetramethyl-imidazo-purine-dione?
Answer:
The synthesis involves multi-step organic reactions optimized for yield and purity. A typical protocol includes:
Core Formation : Cyclization of purine precursors under acidic/basic conditions to form the imidazo[2,1-f]purine scaffold.
Substituent Introduction : Alkylation or coupling reactions to attach the sec-butyl and methyl groups. For example, nucleophilic substitution with sec-butyl halides under inert atmospheres.
Optimization : Use of catalysts (e.g., Pd for cross-coupling) and solvents like dichloromethane or ethanol. Reaction temperatures range from 0°C to reflux, depending on step sensitivity.
Purification : Column chromatography or recrystallization to isolate the compound. HPLC can confirm purity (>95%) .
Basic: Which analytical techniques are critical for structural characterization?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at 1,3,6,7-positions and sec-butyl at C8).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₃H₁₈N₄O₂; theoretical 262.14 g/mol).
- HPLC : To assess purity (>95%) and monitor degradation under storage conditions .
Advanced: How can structure-activity relationship (SAR) studies optimize target binding?
Answer:
SAR strategies involve:
Systematic Substitution : Modifying the sec-butyl group (e.g., branching, chain length) to enhance hydrophobic interactions with enzyme pockets.
Methyl Group Tuning : Adjusting methyl positions (C1, C3, C6, C7) to influence steric hindrance and conformational stability.
In Vitro Assays : Testing modified analogs against targets (e.g., DNA replication enzymes) using fluorescence polarization or enzymatic inhibition assays.
- Example: Replacing sec-butyl with aromatic groups (e.g., 4-fluorophenyl) improved binding affinity in related compounds .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies may arise from:
- Purity Variability : Validate purity via HPLC and MS; impurities >5% can skew IC₅₀ values.
- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1% to avoid cytotoxicity).
- Target Selectivity : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays).
- Data Replication : Cross-validate in ≥3 independent labs .
Basic: What methodologies assess this compound’s biological activity?
Answer:
- Enzyme Inhibition : Dose-response curves with recombinant enzymes (e.g., DNA topoisomerases) using fluorogenic substrates.
- Cellular Assays : Measure apoptosis (Annexin V staining) or proliferation (MTT assay) in cancer cell lines.
- Solubility Optimization : Use cyclodextrin-based carriers or PEG formulations for in vivo studies .
Advanced: How to evaluate stability under experimental conditions?
Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >150°C).
- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC.
- Solution Stability : Test in buffers (pH 4–9) at 37°C; related compounds showed <10% degradation over 72 hours at pH 7.4 .
Advanced: Can computational modeling predict interactions with biological targets?
Answer:
Yes. Workflow includes:
Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., kinases), focusing on the imidazo-purine core’s hydrogen bonding with catalytic residues.
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).
QSAR Models : Train models on IC₅₀ data from analogs to predict activity of untested derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
